molecular formula C10H16BrNO3 B8222394 tert-Butyl (2R)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate

tert-Butyl (2R)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate

Cat. No.: B8222394
M. Wt: 278.14 g/mol
InChI Key: ITYPMDMWJBXQBS-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (2R)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl ester group, a bromomethyl group, and a pyrrolidine ring

Preparation Methods

The synthesis of tert-Butyl (2R)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and tert-butyl esters.

    Reaction Conditions: The reaction conditions often involve the use of brominating agents to introduce the bromomethyl group. Common reagents include N-bromosuccinimide (NBS) and bromine.

    Industrial Production: Industrial production methods may utilize flow microreactor systems for efficient and sustainable synthesis.

Chemical Reactions Analysis

tert-Butyl (2R)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (2R)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (2R)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, while the tert-butyl ester group can influence the compound’s stability and reactivity .

Comparison with Similar Compounds

tert-Butyl (2R)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate can be compared with similar compounds such as:

    tert-Butyl (2R)-2-(chloromethyl)-4-oxopyrrolidine-1-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    tert-Butyl (2R)-2-(hydroxymethyl)-4-oxopyrrolidine-1-carboxylate: Contains a hydroxymethyl group, leading to different reactivity and applications.

    tert-Butyl (2R)-2-(methyl)-4-oxopyrrolidine-1-carboxylate: Lacks the halogen substituent, resulting in different chemical behavior

Properties

IUPAC Name

tert-butyl (2R)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7H,4-6H2,1-3H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYPMDMWJBXQBS-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)C[C@@H]1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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